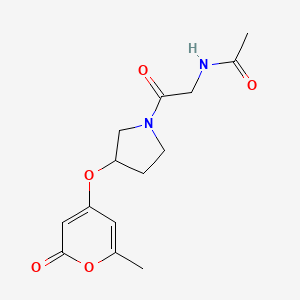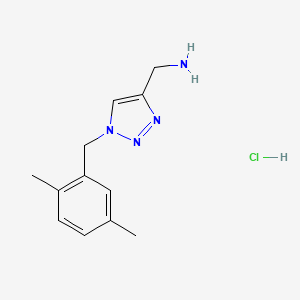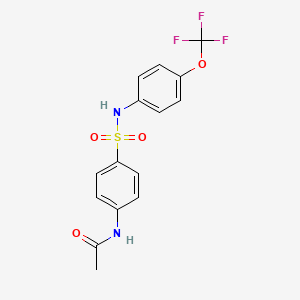![molecular formula C14H15FN4O2 B2485882 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione CAS No. 1444820-59-0](/img/structure/B2485882.png)
3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a fluorinated aromatic ring, and an imidazolidine-2,4-dione moiety, making it a unique molecule for study and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoro-5-methylbenzonitrile with an appropriate amine to form the intermediate, which is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The fluorinated aromatic ring can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The cyano group and fluorinated aromatic ring may play crucial roles in binding to enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione moiety could also contribute to the compound’s overall biological effects by stabilizing the molecule and facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-{3-[Cyano(2-fluoro-4-methylphenyl)amino]propyl}imidazolidine-2,4-dione: Similar structure but with a different position of the methyl group on the aromatic ring.
3-{3-[Cyano(2-chloro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of the cyano group, fluorinated aromatic ring, and imidazolidine-2,4-dione moiety in 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione distinguishes it from similar compounds. This specific arrangement of functional groups may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Propiedades
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)propyl-(2-fluoro-5-methylphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-10-3-4-11(15)12(7-10)18(9-16)5-2-6-19-13(20)8-17-14(19)21/h3-4,7H,2,5-6,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOOTNDYLDXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCCN2C(=O)CNC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2485807.png)

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)

![3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2485819.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile](/img/structure/B2485821.png)
![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)
